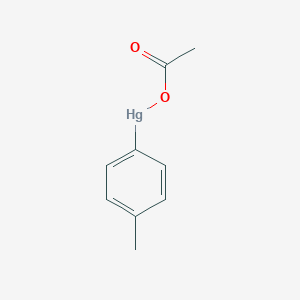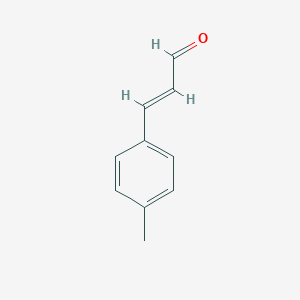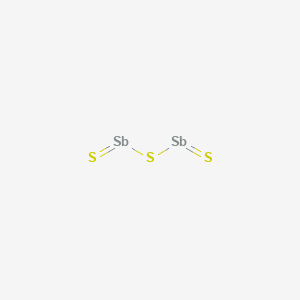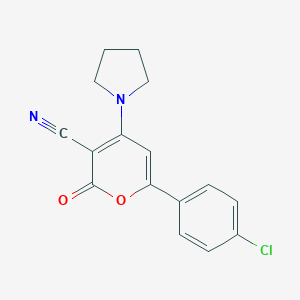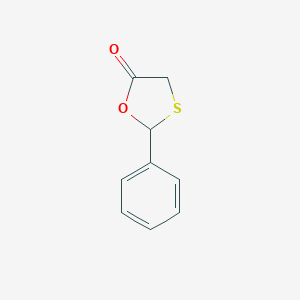
2-Phenyl-1,3-oxathiolan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-oxathiolan-5-one, also known as PTX, is a synthetic compound that has been used in various scientific research applications. It is a cyclic sulfone that has a unique structure, making it an interesting compound to study.
Wirkmechanismus
2-Phenyl-1,3-oxathiolan-5-one has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-Phenyl-1,3-oxathiolan-5-one has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been shown to have anti-inflammatory effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it has a unique structure, making it an interesting compound to study. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to have various biochemical and physiological effects, making it a versatile compound for studying different biological processes. One limitation of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for 2-Phenyl-1,3-oxathiolan-5-one research. One potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-1,3-oxathiolan-5-one and its effects on different biological processes.
Synthesemethoden
2-Phenyl-1,3-oxathiolan-5-one can be synthesized through a multistep process involving the reaction of different chemical compounds. The synthesis method involves the reaction of 2-phenyl-1,3-propanediol with thionyl chloride to produce 2-phenyl-1,3-dichloropropane. The 2-phenyl-1,3-dichloropropane is then reacted with sodium sulfide to produce 2-Phenyl-1,3-oxathiolan-5-one.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-oxathiolan-5-one has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
2-Phenyl-1,3-oxathiolan-5-one |
|---|---|
Molekularformel |
C9H8O2S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
2-phenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C9H8O2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI-Schlüssel |
CCPIXSCRYWRMSZ-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



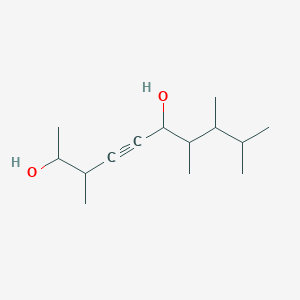
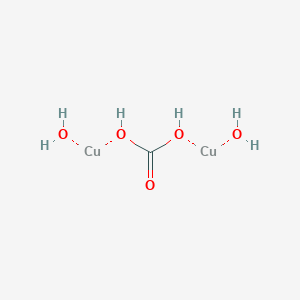
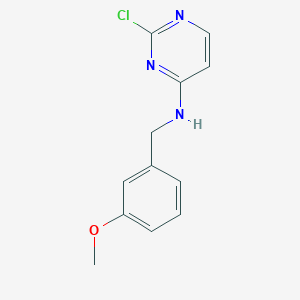

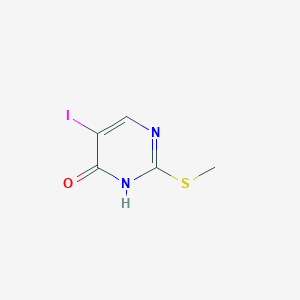
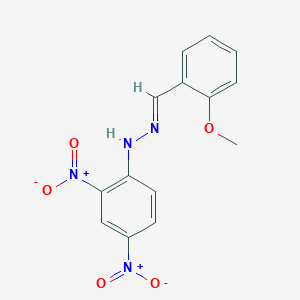
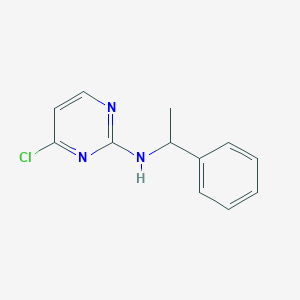
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
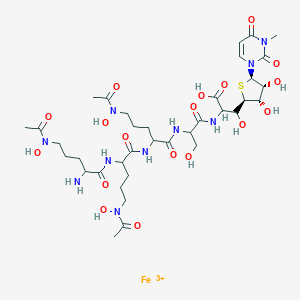
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
